molecular formula C30H20 B3050577 5,12-Diphenyltetracene CAS No. 27130-32-1

5,12-Diphenyltetracene

Cat. No. B3050577
CAS RN: 27130-32-1
M. Wt: 380.5 g/mol
InChI Key: DWSKWYAKBATHET-UHFFFAOYSA-N
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Description

5,12-Diphenyltetracene (DPT) is a chemical compound with the molecular formula C30H20 . It is a derivative of tetracene, which is part of the acene family .


Synthesis Analysis

The synthesis of DPT has been reported in the literature. One method involves the synthesis of aqueous colloidal nanoparticles of DPT . This process involves the treatment of 2,3-dibromonaphthalene and 1,3-diphenylisobenzofuran with n-BuLi to afford an epoxytetracene adduct. The adduct is then reduced with zinc dust in acetic acid at reflux and purified by column chromatography .


Molecular Structure Analysis

The crystal structure of DPT has been determined . The compound crystallizes in triclinic form, space group P1. The tetracene backbone is not planar but takes a somewhat twisted conformation . There is π–π stacking between the tetracene moieties .


Chemical Reactions Analysis

DPT has been studied for its ability to undergo singlet fission . Singlet fission is a process that occurs in select molecular systems wherein a singlet excited state divides its energy to form two triplet excitations on neighboring chromophores .


Physical And Chemical Properties Analysis

DPT has a density of 1.2±0.1 g/cm3, a boiling point of 546.0±40.0 °C at 760 mmHg, and a flash point of 283.0±21.4 °C . It has a molar refractivity of 129.0±0.3 cm3 .

Scientific Research Applications

Crystal Structure and Properties

  • Crystal Structure Analysis : 5,12-Diphenyltetracene has been analyzed for its crystal structure. It crystallizes in a triclinic form, exhibiting a twisted conformation in the tetracene backbone and features π-π stacking between the tetracene moieties (Kitamura et al., 2006).

Synthesis Methods

  • Formylation of 5,12-Diphenyltetracene : Research has focused on synthesizing derivatives of 5,12-diphenyltetracene. A method for formylation using N,N-dimethylformamide or N,N-dimethylacetamide has been developed, showing efficient conversion into target compounds (Wang et al., 2011).

Electronic Structure and Singlet Fission

  • Singlet Fission Study : A theoretical study highlighted the singlet fission process in derivatives of tetracene, including 5,12-diphenyltetracene. The study focused on understanding the electronic structure and the impact of crystal packing on the ability to produce triplet states from single excitons (Casanova, 2014).

Applications in Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Novel organic conjugated derivatives containing 5,12-diphenyltetracene have been synthesized for use in OLEDs. These derivatives exhibit strong blue light emission in solution and have been explored for their electroluminescent performance (Liu et al., 2013).

Enhancing Carrier Transport

  • Carrier Transport Performance : Research has explored the effect of introducing fluorine into 5,12-diphenyltetracene derivatives to improve charge carrier mobility. This involves investigating the molecular packing and electronic structures to understand how fluorination impacts carrier mobility in organic transport materials (Zhang et al., 2013).

properties

IUPAC Name

5,12-diphenyltetracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSKWYAKBATHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307030
Record name 5,12-diphenyltetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,12-Diphenyltetracene

CAS RN

27130-32-1
Record name NSC186208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,12-diphenyltetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
T Wombacher, S Foro… - European Journal of …, 2016 - Wiley Online Library
Herein we present a synthetic gram‐scale route to 5,6:11,12‐di‐o‐phenylenetetracene (DOPT, 8), which is a member of the class of cyclopenta‐fused polycyclic aromatic hydrocarbons (…
D Casanova - Journal of chemical theory and computation, 2014 - ACS Publications
A detailed theoretical study of the singlet fission process in tetracene and two of its derivatives, that is 5,12-diphenyltetracene (DPT) and rubrene, is presented. This work aims to unravel …
Number of citations: 136 pubs.acs.org
C Burgdorff, T Kircher, HG Löhmannsröben - Spectrochimica Acta Part A …, 1988 - Elsevier
Photophysical properties of three tetracene (TET) derivatives were investigated in solution. The quantum yield of intersystem crossing (Q ISC ) and the fluorescence lifetime (τ F ) or 5-…
Number of citations: 59 www.sciencedirect.com
L Shen, Y Chen, X Li, J Gao - Journal of Molecular Graphics and Modelling, 2014 - Elsevier
Tetracene is well known for its high singlet fission (SF) efficiency, which could be used to enhance the energy conversion efficiency in solar cells. However, its photoinstability toward …
Number of citations: 19 www.sciencedirect.com
C KITAMURA, C MATSUMOTO… - Analytical Sciences: X …, 2006 - jstage.jst.go.jp
The crystal structure of 5, 12-diphenyltetracene was determined. The compound crystallizes in triclinic form, space group P 1 with a= 8.936 (3), b= 11.527 (4), c= 11.643 (5) Å, α= 112.84 …
Number of citations: 7 www.jstage.jst.go.jp
RE McAnally, JA Bender, L Estergreen… - The Journal of …, 2017 - ACS Publications
We use steady-state and ultrafast nonlinear spectroscopies in combination with density functional theory calculations to explain light emission below the optical gap energy (E o ) of …
Number of citations: 7 pubs.acs.org
AB Kolomeisky, X Feng, AI Krylov - The Journal of Physical …, 2014 - ACS Publications
A simple three-state model for the dynamics of the singlet fission (SF) process is developed. The model facilitates the analysis of the relative significance of different factors, such as …
Number of citations: 143 pubs.acs.org
X Feng, AB Kolomeisky, AI Krylov - The Journal of Physical …, 2014 - ACS Publications
The effect of morphology on singlet fission (SF) efficiency was investigated by using a combination of high-level electronic structure methods and a simple three-state kinetic model. The …
Number of citations: 92 pubs.acs.org
JN Mastron, ST Roberts, RE McAnally… - The Journal of …, 2013 - ACS Publications
Singlet fission is a process that occurs in select molecular systems wherein a singlet excited state divides its energy to form two triplet excitations on neighboring chromophores. While …
Number of citations: 58 pubs.acs.org
T Kasahara, S Matsunami, T Edura, R Ishimatsu… - Sensors and Actuators B …, 2015 - Elsevier
In this study, we propose on-demand multi-color microfluidic organic light-emitting diodes (microfluidic OLEDs) using fluorescent guest emitter-doped liquid organic semiconductors. We …
Number of citations: 60 www.sciencedirect.com

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